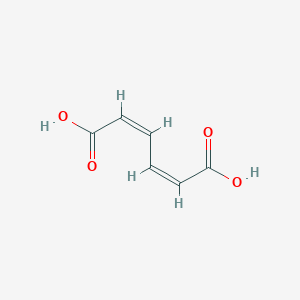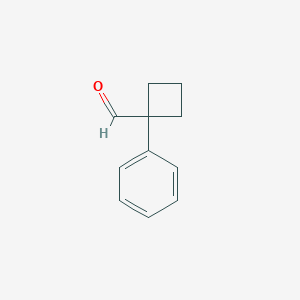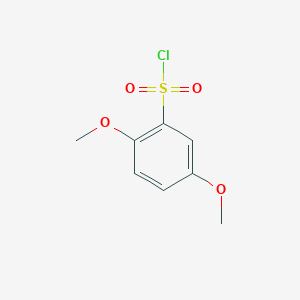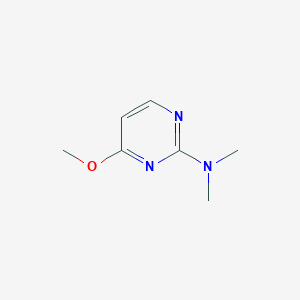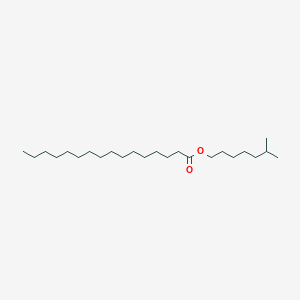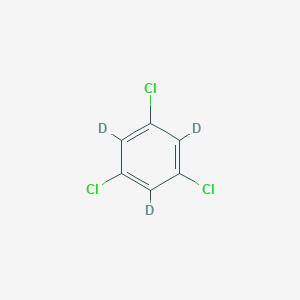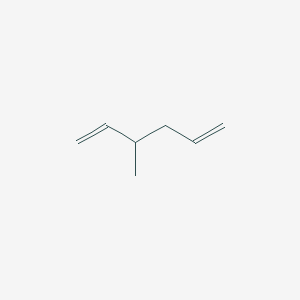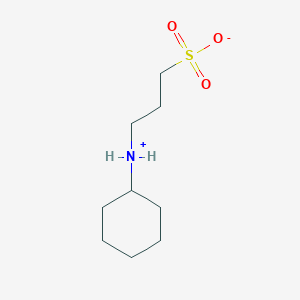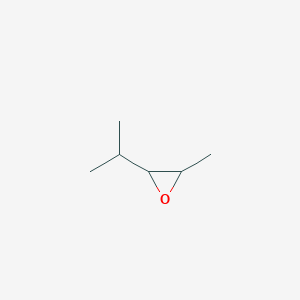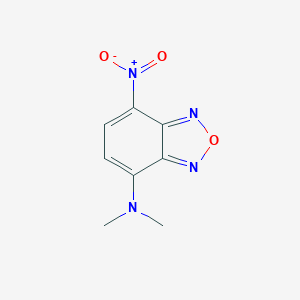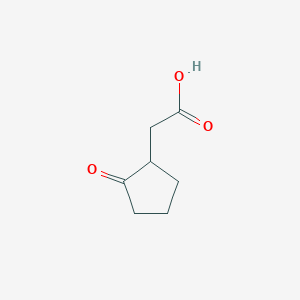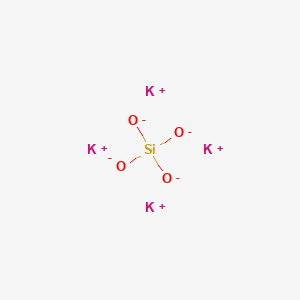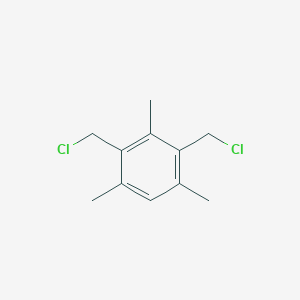
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
描述
Synthesis Analysis
The synthesis of related aromatic compounds often involves halogenation and treatment with metal reagents. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through treating a related chloromercurio compound with methylmagnesium chloride demonstrates a method for creating dimagnesiated aromatic compounds, indicating a possible pathway for synthesizing or modifying 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Reck & Winter, 1997).
Molecular Structure Analysis
The molecular structure of aromatic compounds can be significantly influenced by substituents. Studies on compounds like Bis(1,2,4-trimethylbenzene)thallium(+1) tetrachloroaluminate(+3) have revealed that the crystalline structure and thermal behavior are profoundly affected by the molecular geometry and the nature of the substituents, suggesting that similar analyses could provide insights into the structural dynamics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Frank, Korrell, & Reiβ, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be characterized by its reactivity towards various nucleophiles and electrophiles, given its chloromethyl and trimethylbenzene groups. For instance, reactions involving vicarious electrophilic substitution and fluorodemethylation, as seen with 1,3,5-trimethoxybenzene and related compounds, could be relevant for understanding the reactivity of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene towards halogenation and nucleophilic attack (Banks et al., 1999).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be influenced by its molecular structure. The presence of chloromethyl groups could affect its polarity and thus its solubility in various solvents, while the trimethylbenzene core may contribute to its stability and volatility. Comparative studies on similar compounds can provide insights into these properties and guide practical applications (Yang & Wei, 2001).
Chemical Properties Analysis
The chemical properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, including its reactivity patterns, stability under various conditions, and potential for undergoing substitution reactions, are central to its applications in synthetic chemistry. Studies on the reactivity of similar compounds towards electrophiles and nucleophiles can shed light on potential synthetic routes and applications for this compound (Dittmer, Gruber, & Nuyken, 1989).
科学研究应用
Application 1: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Summary of the Application: This compound is synthesized from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Methods of Application: The synthesis involves a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl). The resulting compound is then used in a Williamson ether synthesis with various phenols and an in situ ester hydrolysis reaction .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 2: Synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is synthesized and used in reactions with salicylaldehydes or phenols to create a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
Application 3: Synthesis of 2-(Aroxymethyl)quinolines
- Summary of the Application: Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is used in the Williamson ether synthesis with various phenols .
- Methods of Application: The synthesis involves a Williamson ether synthesis with various phenols .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 4: Synthesis of 2,4-bis(Benzofuran-2-yl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is used in reactions with salicylaldehydes or phenols to create 2,4-bis(benzofuran-2-yl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
Application 5: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Summary of the Application: This compound is synthesized from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Methods of Application: The synthesis involves a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl). The resulting compound is then used in a Williamson ether synthesis with various phenols and an in situ ester hydrolysis reaction .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 6: Synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is synthesized and used in reactions with salicylaldehydes or phenols to create a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
属性
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
CAS RN |
1585-17-7 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1585-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



